molecular formula C19H18N6O2 B11451263 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Katalognummer: B11451263
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: YCYHVDMYGGMKNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mcl-1 (Myeloid Cell Leukemia-1) is a critical anti-apoptotic Bcl-2 family protein implicated in cancer cell survival and resistance to therapy. Inhibitors targeting Mcl-1 aim to disrupt its interaction with pro-apoptotic proteins like Bim and Noxa, thereby restoring apoptosis in cancer cells. For the purpose of this analysis, "Mcl-1 inhibitor 17" is assumed to represent a compound within this class, characterized by high selectivity or dual-targeting capabilities, as inferred from evidence on structurally similar molecules.

Eigenschaften

Molekularformel

C19H18N6O2

Molekulargewicht

362.4 g/mol

IUPAC-Name

2-(2-methoxyanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H18N6O2/c1-12-10-16(26)25-17(13-6-5-9-20-11-13)23-18(24-19(25)21-12)22-14-7-3-4-8-15(14)27-2/h3-11,17H,1-2H3,(H2,21,22,23,24)

InChI-Schlüssel

YCYHVDMYGGMKNI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=CC=C3OC)C4=CN=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-[(2-Methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

    Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine oder Alkohole umwandeln.

    Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an die aromatischen Ringe einführen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

    Substitution: Reagenzien wie Halogenide, Alkylierungsmittel und Nucleophile werden unter verschiedenen Bedingungen verwendet, abhängig von der gewünschten Substitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation N-Oxide ergeben, während Reduktion Amine oder Alkohole produzieren kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-[(2-Methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Wechselwirkung mit Bindungsstellen modulieren. Diese Wechselwirkungen können zu nachgeschalteten Effekten auf zelluläre Signalwege führen, was letztendlich zu der beobachteten biologischen Aktivität führt.

Wirkmechanismus

The mechanism of action of 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.

Vergleich Mit ähnlichen Verbindungen

Potency and Selectivity

The table below summarizes key Mcl-1 inhibitors, their potency (IC50/Ki), selectivity profiles, and structural features:

Compound Target(s) Potency (Mcl-1) Selectivity Over Other Bcl-2 Family Proteins Key Structural Features Clinical Status References
Compound 9 Mcl-1 IC50 = 2.4 µM Selective over Bcl-xL (IC50 >10 µM) Hydroxyquinoline-derived, piperidine substituent Preclinical
S63845 Mcl-1 Ki = ~1–10 nM Highly selective for Mcl-1 Pyrrolopyridine core Phase I/II (NCT02979366)
AMG-176 Mcl-1 IC50 = ~0.1 nM Selective for Mcl-1 Indole-2-carboxylic acid derivative Phase I (NCT02675452)
AZD5991 Mcl-1 IC50 = ~0.7 nM Selective for Mcl-1 Macrocyclic structure Phase I
Obatoclax (GX15-070) Pan-Bcl-2 (Mcl-1, Bcl-2, Bcl-xL) IC50 = ~0.1–1 µM Non-selective Indole-based, small molecule Discontinued (toxicity)
Pyrazole 17b Mcl-1/HDM2 Ki = 433 nM (Mcl-1), 11.5 µM (HDM2) Moderate selectivity for Mcl-1 Pyrazole core, acyl sulfonamide modification Preclinical
Compound 17cd Mcl-1/BCL-xL Ki = 0.629 µM (Mcl-1), 1.67 µM (BCL-xL) Dual inhibitor N-sulfonylated aminosalicylic acid Preclinical
Compound 39 Mcl-1 Ki = 1.2 µM >20-fold selective over Bcl-2/Bcl-xL Fragment-derived, optimized substituents Preclinical

Key Findings :

  • Selectivity Challenges : Selective Mcl-1 inhibitors (e.g., S63845, AMG-176) avoid toxicity associated with Bcl-xL inhibition (e.g., thrombocytopenia), a limitation of dual inhibitors like 17cd .
  • Dual-Targeting Strategies : Compounds like pyrazole 17b and 17cd aim to overcome resistance mechanisms by targeting Mcl-1 alongside HDM2 or Bcl-xL, though dual inhibition of Bcl-xL raises safety concerns .
  • Structural Insights: Salt Bridge with Arg263: High-affinity inhibitors (e.g., S63845, AZD5991) form a critical salt bridge with Mcl-1’s Arg263 residue, mimicking the Asp residue in pro-apoptotic BH3 domains . LogD Optimization: Hydroxyquinoline derivatives (e.g., Compound 9) achieve improved solubility (LogD ~2.5) while retaining potency .
Clinical and Preclinical Performance
  • S63845: Demonstrated efficacy in pediatric tumor spheroids and synergized with natural killer (NK) cell immunotherapy .
  • AMG-176 vs. AZD5991 : Despite similar potency, AMG-176 induces Mcl-1 ubiquitination in vitro, whereas AZD5991’s macrocyclic structure enhances target engagement .
  • Obatoclax : Pan-Bcl-2 inhibition led to dose-limiting neurotoxicity, highlighting the need for selectivity .
Emerging Strategies
  • Covalent Modification: Novel approaches targeting noncatalytic lysine residues (e.g., Mcl-1 Lys234) are under exploration to enhance binding durability .
  • Combination Therapies : Co-administration with TVA (trans-vaccenic acid) or kinase inhibitors (e.g., dasatinib) overcomes Mcl-1-mediated resistance .

Biologische Aktivität

The compound 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (CAS No. 895362-05-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H18N4O\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}

This structure features a pyrimidine core that is substituted with various functional groups, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds with similar pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the activity of key kinases involved in cancer cell proliferation. The compound of interest may share these properties due to its structural similarities to known kinase inhibitors.

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound AEGFR8.8
Compound BErbB214
2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-oneTBDTBDTBD

Antimicrobial Activity

Pyrimidine derivatives have also been studied for their antimicrobial properties. For example, certain triazolopyrimidines have demonstrated moderate to high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound may exhibit similar antimicrobial effects due to its structural features.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli7.2 µg/mL
Compound DP. aeruginosaTBDTBD

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Pyrimidine derivatives are known to interfere with cellular signaling pathways by inhibiting kinases or other proteins essential for cell survival and proliferation.

Case Studies

Recent studies have highlighted the potential of pyrimidine-based compounds in treating various diseases:

  • Case Study A : A pyrimidine derivative was found to inhibit tumor growth in a mouse model by targeting the EGFR signaling pathway.
  • Case Study B : Another study reported that a related compound demonstrated significant antibacterial activity against resistant strains of bacteria.

These findings suggest that 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one may hold promise as a therapeutic agent in oncology and infectious disease management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursors (e.g., hydrazinyl intermediates) with reagents like oxalyl chloride or thiosemicarbazide under reflux conditions. Key parameters include solvent choice (e.g., DMF or ethanol), temperature control, and stoichiometric ratios. For example, refluxing with oxalyl chloride in DMF for 8 hours yielded intermediates with ~75% purity, which were recrystallized for final purification . Optimization may involve iterative adjustments to reaction time, acid/base catalysts (e.g., Et3_3N), and post-synthetic purification techniques (e.g., column chromatography).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.